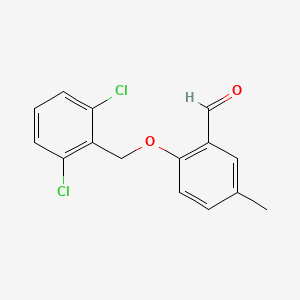
2-((2,6-Dichlorobenzyl)oxy)-5-methylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2,6-Dichlorobenzyl)oxy)-5-methylbenzaldehyde is an organic compound with the molecular formula C15H12Cl2O2 It is characterized by the presence of two chlorine atoms, a benzyl group, and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,6-Dichlorobenzyl)oxy)-5-methylbenzaldehyde typically involves the reaction of 2,6-dichlorobenzyl chloride with 5-methylsalicylaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group in 2-((2,6-Dichlorobenzyl)oxy)-5-methylbenzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms on the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 2-((2,6-Dichlorobenzyl)oxy)-5-methylbenzoic acid.
Reduction: 2-((2,6-Dichlorobenzyl)oxy)-5-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial compounds.
Mechanism of Action
The mechanism of action of 2-((2,6-Dichlorobenzyl)oxy)-5-methylbenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the compound’s structure allows it to interact with cellular membranes, affecting their integrity and function.
Comparison with Similar Compounds
Similar Compounds
2-((2,6-Dichlorobenzyl)oxy)ethanol: Similar structure but with an alcohol group instead of an aldehyde.
2-((2,6-Dichlorobenzyl)oxy)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
1-(5-Carboxypentyl)-5-((2,6-Dichlorobenzyl)oxy)-1H-indole-2-carboxylic acid: Contains a similar dichlorobenzyl group but with additional functional groups.
Uniqueness
2-((2,6-Dichlorobenzyl)oxy)-5-methylbenzaldehyde is unique due to the presence of both the dichlorobenzyl group and the aldehyde functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H12Cl2O2 |
|---|---|
Molecular Weight |
295.2 g/mol |
IUPAC Name |
2-[(2,6-dichlorophenyl)methoxy]-5-methylbenzaldehyde |
InChI |
InChI=1S/C15H12Cl2O2/c1-10-5-6-15(11(7-10)8-18)19-9-12-13(16)3-2-4-14(12)17/h2-8H,9H2,1H3 |
InChI Key |
FNEVVOLUHMXSEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=C(C=CC=C2Cl)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


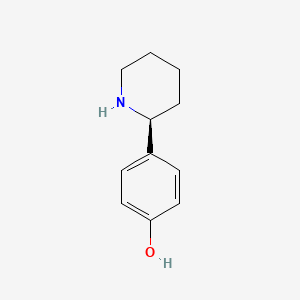
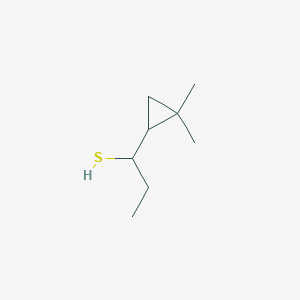
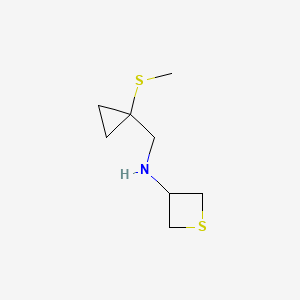
![4-{[(1-Hydroxypropan-2-yl)amino]methyl}benzonitrile](/img/structure/B13328806.png)
![1-[(4-Methoxyphenyl)methoxy]-3-(4-pyridinyl)-2-propanone](/img/structure/B13328807.png)
![7-Oxaspiro[3.5]nonan-5-amine](/img/structure/B13328810.png)
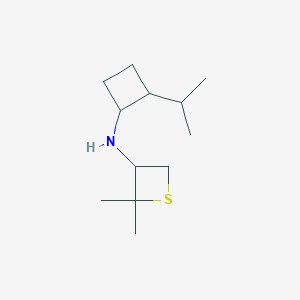
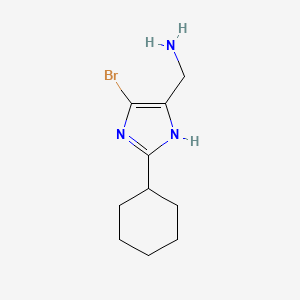
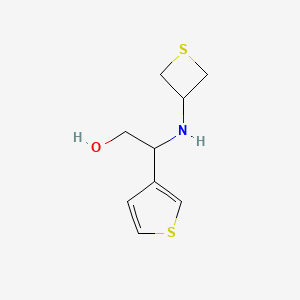
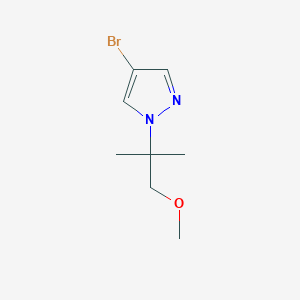
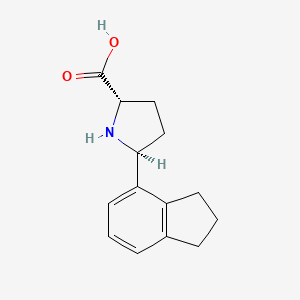
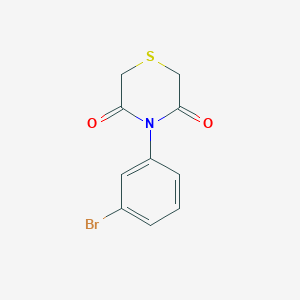
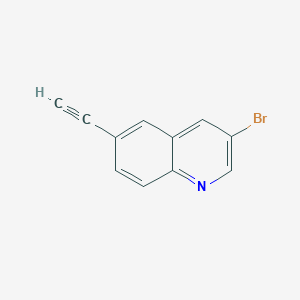
![4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol](/img/structure/B13328874.png)
